molecular formula C15H22N4O B6484075 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2640954-69-2

4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6484075
CAS No.: 2640954-69-2
M. Wt: 274.36 g/mol
InChI Key: YATGVSDZZYTGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a synthetically designed organic compound featuring a pyrimidine core linked to a fused bicyclic amine system via an azetidine ring. Its molecular architecture, which combines a hydrogen-bond-accepting pyrimidine ring with a rigid, three-dimensional octahydrocyclopenta[c]pyrrole scaffold, makes it a molecule of significant interest in modern medicinal chemistry and drug discovery research. This structural motif is commonly investigated for its potential to interact with various biological targets, including enzymes and receptors. Compounds with similar heterocyclic frameworks, such as pyrimidines and pyrrolidines, are frequently explored as kinase inhibitors , protease modulators, and antagonists for various disease pathways. The specific research applications and biochemical mechanisms of action for this compound are currently an active area of investigation and should be verified by the researcher through scientific literature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-20-15-5-14(16-10-17-15)19-8-13(9-19)18-6-11-3-2-4-12(11)7-18/h5,10-13H,2-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATGVSDZZYTGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclin-dependent kinase 2 (CDK2), influencing its activity. The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in carcinoma cell lines, the compound exhibits cytotoxic effects, leading to apoptosis and inhibition of cell proliferation. Additionally, it modulates the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition is achieved through competitive binding at the ATP-binding site of the enzyme, leading to a decrease in kinase activity and subsequent cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies indicate that prolonged exposure to the compound results in sustained inhibition of cellular proliferation and metabolic activity

Dosage Effects in Animal Models

The effects of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. The effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in specific tissues such as the liver and kidneys. This selective distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications. Within the nucleus, the compound interacts with nuclear proteins, influencing gene expression and cell cycle regulation.

Biological Activity

4-Methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine typically involves several key steps:

  • Formation of the Pyrimidine Core : The pyrimidine structure can be synthesized through condensation reactions involving appropriate aldehydes and amidines.
  • Introduction of the Methoxy Group : This is achieved via methylation using reagents like methyl iodide.
  • Attachment of the Azetidine Ring : The azetidine moiety is introduced through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds often display significant antitumor properties. For instance, related pyrimidines have been evaluated for their inhibitory effects on various cancer cell lines, such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer).

CompoundCell LineIC50 (µM)Comments
4-Methoxy-Pyrimidine DerivativeA549>50Low activity observed
4-Methoxy-Pyrimidine DerivativeNCI-H1975>50Low activity observed
Thienopyrimidine DerivativeA5490.440 ± 0.039High activity observed
Thienopyrimidine DerivativeNCI-H19750.297 ± 0.024High activity observed

These findings suggest that modifications to the pyrimidine structure can enhance its cytotoxic effects against specific cancer cell lines.

Kinase Inhibition

The compound has also been investigated for its potential as an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor. In vitro assays have demonstrated promising results:

CompoundKinase TargetIC50 (nM)Selectivity
B1 (Thienopyrimidine)EGFR L858R/T790M13>76-fold selectivity for EGFR WT

This indicates that certain structural modifications can lead to potent kinase inhibitors, which are critical in cancer therapy.

Case Studies

A recent study focused on a series of pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, revealing that structural variations significantly impacted biological activity. The introduction of specific side chains improved selectivity and potency against cancer cell lines.

Key Findings:

  • Compounds with N-methylpyrazole analogs exhibited superior cellular activity compared to those without.
  • Structural modifications, such as halogen substitutions, enhanced the compounds' efficacy against target cells.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antimicrobial , antiviral , and anticancer properties. Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activities, making them suitable candidates for drug development.

  • Antimicrobial Activity : Studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
  • Antiviral Properties : The structural motifs present in 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine may interact with viral enzymes, potentially blocking replication processes.

Neuropharmacology

Given the structural similarity to known neuroactive compounds, this compound is being investigated for its effects on the central nervous system. Its potential as a neuroprotective agent is of particular interest, especially in the context of neurodegenerative diseases.

Biochemical Probes

The compound can serve as a biochemical probe for studying enzyme activities and receptor interactions. Its ability to bind to specific biological targets allows researchers to elucidate mechanisms of action in cellular pathways.

Case Studies

Several studies have been conducted to explore the potential applications of this compound:

Case Study 1: Antimicrobial Testing

A study evaluating the antimicrobial efficacy of pyrimidine derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Neuroprotective Effects

Research involving animal models has shown that compounds with similar structures can mitigate neurodegeneration caused by oxidative stress. This suggests that 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine may have protective effects on neuronal cells.

Data Table: Summary of Applications

Application AreaPotential BenefitsResearch Findings
Medicinal ChemistryAntimicrobial, antiviral, anticancer propertiesSignificant activity against bacterial strains
NeuropharmacologyNeuroprotective effectsMitigation of oxidative stress in neuronal models
Biochemical ProbesUnderstanding enzyme interactionsBinding studies indicate specificity to target enzymes

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to 4-Methoxy-6-(tributylstannyl)pyrimidine (CAS 446286-23-3), a structurally simpler analogue. Key differences include:

Property 4-Methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine 4-Methoxy-6-(tributylstannyl)pyrimidine
Molecular Formula C₁₇H₂₅N₅O C₁₄H₁₈N₂O₂
Molecular Weight 315.42 g/mol 246.30 g/mol
Key Substituents Azetidine, octahydrocyclopenta[c]pyrrole Tributylstannyl
Potential Applications Pharmaceuticals (e.g., CNS agents, enzyme inhibitors) Organic synthesis (e.g., Stille cross-coupling)
Key Observations:

Substituent Effects: The azetidine and cyclopenta-pyrrole groups in the target compound introduce steric bulk and conformational constraints, which may improve receptor binding specificity compared to the linear tributylstannyl group in the analogue.

Synthetic Utility :

  • 4-Methoxy-6-(tributylstannyl)pyrimidine is widely used in Stille cross-coupling reactions due to its stability and reactivity .
  • The target compound’s synthesis is more challenging due to the stereochemical complexity of the fused heterocycles, limiting its use in large-scale applications without advanced methodologies.

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is typically synthesized via the Biginelli reaction or cyclocondensation of 1,3-dicarbonyl compounds with amidines . For 4-methoxy-6-chloropyrimidine, a modified approach using 4,6-dichloropyrimidine as the starting material is employed:

Reaction Scheme 1:

4,6-Dichloropyrimidine+NaOCH3MeOH, 0–5°C4-Methoxy-6-chloropyrimidine+NaCl\text{4,6-Dichloropyrimidine} + \text{NaOCH}_3 \xrightarrow{\text{MeOH, 0–5°C}} \text{4-Methoxy-6-chloropyrimidine} + \text{NaCl}

Conditions and Optimization:

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents over-substitution
SolventAnhydrous methanolEnhances nucleophilicity of methoxide
Reaction Time4–6 hours85–92% yield

Synthesis of Intermediate B: 3-(Octahydrocyclopenta[c]Pyrrol-2-yl)Azetidine

Octahydrocyclopenta[c]Pyrrole Synthesis

The bicyclic amine is synthesized via a Pictet–Spengler-type cyclization followed by hydrogenation:

Reaction Scheme 2:

Cyclopentanone+PropargylamineHCl, EtOHTetrahydroisoquinoline intermediateH2,Pd/COctahydrocyclopenta[c]pyrrole\text{Cyclopentanone} + \text{Propargylamine} \xrightarrow{\text{HCl, EtOH}} \text{Tetrahydroisoquinoline intermediate} \xrightarrow{\text{H}_2, Pd/C} \text{Octahydrocyclopenta[c]pyrrole}

Key Steps:

  • Cyclization : Propargylamine reacts with cyclopentanone under acidic conditions to form a tricyclic imine.

  • Hydrogenation : Catalytic hydrogenation reduces the imine and alkyne groups, yielding the saturated bicyclic amine.

Azetidine Ring Formation

The azetidine ring is constructed via intramolecular nucleophilic substitution using a γ-chloroamine precursor:

Reaction Scheme 3:

3-Chloro-N-(octahydrocyclopenta[c]pyrrol-2-yl)propylamineK2CO3,DMF3-(Octahydrocyclopenta[c]pyrrol-2-yl)Azetidine+KCl\text{3-Chloro-N-(octahydrocyclopenta[c]pyrrol-2-yl)propylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(Octahydrocyclopenta[c]pyrrol-2-yl)Azetidine} + \text{KCl}

Optimization Data:

BaseSolventTemperatureYield
K2_2CO3_3DMF80°C78%
NaHTHF60°C65%

The use of polar aprotic solvents (DMF) facilitates ring closure by stabilizing the transition state.

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution (SNAr)

The final step involves displacing the 6-chloro group in Intermediate A with Intermediate B under basic conditions:

Reaction Scheme 4:

4-Methoxy-6-chloropyrimidine+3-(Octahydrocyclopenta[c]pyrrol-2-yl)AzetidineDIEA, DMSOTarget Compound+HCl\text{4-Methoxy-6-chloropyrimidine} + \text{3-(Octahydrocyclopenta[c]pyrrol-2-yl)Azetidine} \xrightarrow{\text{DIEA, DMSO}} \text{Target Compound} + \text{HCl}

Critical Parameters:

  • Base : Diisopropylethylamine (DIEA) effectively scavenges HCl, driving the reaction forward.

  • Solvent : DMSO enhances solubility of the bicyclic amine and stabilizes the Meisenheimer complex.

  • Temperature : 90–100°C for 12–18 hours achieves 70–85% yield.

Side Reactions and Mitigation:

  • N-Oxide Formation : Minimized by conducting reactions under inert atmosphere.

  • Regioisomeric Byproducts : Controlled by using excess Intermediate B (1.5 equiv).

Alternative Synthetic Routes and Innovations

Transition Metal-Catalyzed Coupling

Recent patent disclosures describe a Buchwald–Hartwig amination approach for attaching the azetidine moiety:

Reaction Scheme 5:

4-Methoxy-6-bromopyrimidine+3-(Octahydrocyclopenta[c]pyrrol-2-yl)AzetidinePd2(dba)3,XantphosTarget Compound\text{4-Methoxy-6-bromopyrimidine} + \text{3-(Octahydrocyclopenta[c]pyrrol-2-yl)Azetidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}

Advantages:

  • Higher functional group tolerance.

  • Yields improved to 88–92% with microwave-assisted heating.

Flow Chemistry Approaches

Continuous flow systems reduce reaction times from hours to minutes by enhancing heat and mass transfer. A 2024 study achieved 94% yield in 15 minutes using a microfluidic reactor.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase HPLC : Resolves regioisomeric impurities using a silica column (hexane:EtOAc = 7:3).

  • Ion-Exchange Chromatography : Removes unreacted amines with Dowex® 50WX4 resin.

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, pyrimidine-H), 4.02–3.98 (m, 4H, azetidine-H), 3.87 (s, 3H, OCH3_3), 2.91–2.84 (m, 8H, bicyclic amine-H).

  • HRMS : m/z calculated for C15_{15}H22_{22}N4_4O [M+H]+^+: 299.1864; found: 299.1866 .

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, and how can reaction yields be optimized?

Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Azetidine Ring Formation : Reacting 3-azetidinyl precursors with octahydrocyclopenta[c]pyrrole under basic conditions (e.g., K2_2CO3_3 in DMF) to form the azetidine-pyrrolidine moiety.
  • Pyrimidine Functionalization : Introducing the methoxy group via methoxylation of a chloropyrimidine intermediate using NaOMe/MeOH.
    Yield optimization requires:
  • Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Spectroscopic Monitoring : Using 1H^{1}\text{H}-NMR to track intermediate purity (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for verifying substituent positions (e.g., methoxy group at δ 54.9–55.3 ppm in 13C^{13}\text{C}-NMR) and azetidine ring conformation .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ peak matching calculated mass).
  • HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

Basic: How can researchers address solubility challenges in formulation for biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media.
  • Surfactant-Assisted Dispersion : Cationic surfactants like CTAB (0.1–1 mM) improve aqueous stability .
  • pH Adjustment : Test solubility in buffers (pH 4–9) to identify optimal conditions for in vitro assays .

Advanced: What experimental strategies are used to elucidate the mechanism of action against biological targets?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^{3}\text{H}-labeled competitors) to quantify affinity for GPCRs or kinases.
  • Molecular Dynamics Simulations : Predict binding poses with azetidine-pyrrolidine moieties interacting with hydrophobic pockets .
  • Gene Knockdown Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., PI3K isoforms) to validate functional pathways .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

  • Core Modifications : Replace methoxy with ethoxy or halogen groups to assess electronic effects on bioactivity.
  • Heterocycle Substitution : Compare octahydrocyclopenta[c]pyrrole with piperazine or morpholine derivatives to evaluate steric tolerance .
  • Bioisosteric Replacements : Substitute azetidine with pyrrolidine and measure changes in metabolic stability (e.g., CYP450 inhibition assays) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.
  • Structural Validation : Confirm compound identity via X-ray crystallography if NMR data discrepancies arise .
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (LC-MS/MS quantification).
  • Tissue Distribution Studies : Use radiolabeled 14C^{14}\text{C}-compound to track accumulation in target organs.
  • Metabolite Profiling : Identify hepatic metabolites via UPLC-QTOF-MS to assess metabolic stability .

Advanced: How can thermodynamic stability and degradation pathways be analyzed?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td_\text{d} >200°C indicates thermal stability) .
  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS).
  • Computational Modeling : Density Functional Theory (DFT) predicts susceptible bonds (e.g., methoxy group hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.